REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([S:23][C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)=[C:10]([CH3:22])[N:11]2[CH2:16][C:17]([O:19]CC)=[O:18])(=[O:5])[CH3:4]>C(O)CC>[C:3]([NH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([S:23][C:24]1[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=1)=[C:10]([CH3:22])[N:11]2[CH2:16][C:17]([OH:19])=[O:18])(=[O:5])[CH3:4] |f:0.1|
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Name
|
|
Quantity
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11.7 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
8.2 kg
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
68 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 40° C.
|
Type
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FILTRATION
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Details
|
the solution was filtered
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Type
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WASH
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Details
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the filter rinsed with water (1 kg)
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Type
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ADDITION
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Details
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methyl isobutyl ketone (17.8 kg) was added to the filtrate, which
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Type
|
TEMPERATURE
|
Details
|
was re-heated to 80° C
|
Type
|
ADDITION
|
Details
|
Aqueous hydrochloric acid (1 M, 12.2 kg) was added over a period of 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 19° C
|
Type
|
FILTRATION
|
Details
|
The crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×4 kg), ethyl acetate (6 kg)
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Type
|
CUSTOM
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Details
|
then dried in a vacuum oven at 40° C.
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)O)C)SC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |